molecular formula C24H31N3O3 B4192028 3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione

3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione

Cat. No. B4192028
M. Wt: 409.5 g/mol
InChI Key: SKAURIYKRZYAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking excessive glutamate activity in the brain.

Mechanism of Action

3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione works by blocking excessive glutamate activity in the brain. Glutamate is a neurotransmitter that is involved in learning and memory processes. However, excessive glutamate activity can lead to neuronal damage and death. 3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione blocks the NMDA receptor, a type of glutamate receptor, which reduces the amount of glutamate activity in the brain.
Biochemical and Physiological Effects:
3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione has been shown to improve cognitive function, behavior, and daily living activities in patients with Alzheimer's disease. It also has neuroprotective effects, reducing neuronal damage and death. 3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione has a long half-life of approximately 60-80 hours, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in clinical trials. Additionally, it has a long half-life, which allows for once-daily dosing. However, 3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione has limitations as well. It is a non-specific NMDA receptor antagonist, which means that it may also block other receptors that are involved in learning and memory processes. Additionally, it may not be effective in all patients with Alzheimer's disease.

Future Directions

There are several future directions for 3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione research. One area of interest is the development of more specific NMDA receptor antagonists that target only the receptors involved in Alzheimer's disease. Additionally, there is interest in studying 3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione in combination with other medications for the treatment of Alzheimer's disease. Finally, there is interest in studying 3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione for the treatment of other neurological disorders, such as traumatic brain injury and multiple sclerosis.

Scientific Research Applications

3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione is primarily used for the treatment of Alzheimer's disease. It has been shown to improve cognitive function, behavior, and daily living activities in patients with moderate to severe Alzheimer's disease. Additionally, it has been studied for the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

3-(1-adamantylamino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c28-22-12-21(25-24-13-16-9-17(14-24)11-18(10-16)15-24)23(29)27(22)20-3-1-19(2-4-20)26-5-7-30-8-6-26/h1-4,16-18,21,25H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAURIYKRZYAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Adamantan-1-YL)amino]-1-[4-(morpholin-4-YL)phenyl]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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